Bombinin H1

Antimicrobial Bombinin Staphylococcus aureus

Bombinin H1 is a 20-amino-acid antimicrobial peptide (AMP) isolated from the skin secretions of the yellow-bellied toad Bombina variegata, belonging to the bombinins H subfamily. Characterized by a C-terminal amidation and a linear sequence rich in glycine (25%) and hydrophobic residues, Bombinin H1 exists as an all-L-isomer lacking the D-amino acid substitution found in several of its close analogs.

Molecular Formula
Molecular Weight
Cat. No. B1577996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBombinin H1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bombinin H1: A 20-Residue Antimicrobial Peptide from Bombina variegata Skin Secretions


Bombinin H1 is a 20-amino-acid antimicrobial peptide (AMP) isolated from the skin secretions of the yellow-bellied toad Bombina variegata, belonging to the bombinins H subfamily [1]. Characterized by a C-terminal amidation and a linear sequence rich in glycine (25%) and hydrophobic residues, Bombinin H1 exists as an all-L-isomer lacking the D-amino acid substitution found in several of its close analogs [2][3]. Its primary reported bioactivity is bactericidal action against both Gram-positive and Gram-negative bacteria, mediated through membrane disruption [1].

Why Bombinin H1 Cannot Be Casually Substituted with Other Bombinin H Peptides or Maximins


Despite belonging to the same bombinins H family, subtle sequence variations among members such as Bombinin H1, H2, and H4 produce significant, quantifiable differences in both antimicrobial potency and hemolytic activity that preclude simple interchange [1][2]. Furthermore, key structural distinctions, most notably the presence or absence of a D-amino acid at position 2, have been shown to critically influence biological function and target selectivity [3][4]. Comparative data against peptides from the related Maximin H family, derived from a different Bombina species, reveal marked divergence in antimicrobial potency, further emphasizing the requirement for precise compound selection based on validated quantitative evidence .

Bombinin H1: Quantified Performance Differentiation vs. Analogs


Bombinin H1 Exhibits Superior Potency Against Staphylococcus aureus Cowan 1 Relative to Its Closest D-Isomer Analog

In a direct comparison using the same bacterial strain (Staphylococcus aureus Cowan 1) and assay conditions, Bombinin H1 (all-L-isomer) demonstrates a lethal concentration (LC) of 2.1 μM, which is 36% more potent than its D-isomer analog Bombinin H4, which has an LC of 3.3 μM [1][2].

Antimicrobial Bombinin Staphylococcus aureus

Bombinin H1 Shows Enhanced Antibacterial Activity Against Escherichia coli D21 Compared to Its D-Isomer Counterpart

Under comparable in vitro conditions, Bombinin H1 achieves a lethal concentration (LC) of 3.8 μM against Escherichia coli D21, which is 21% more potent than the LC of 4.8 μM observed for its D-isomer analog, Bombinin H4, against the same bacterial strain [1][2].

Antimicrobial Bombinin Escherichia coli

Bombinin H1 Demonstrates a 2-Fold Potency Advantage Over Maximin H4 Against Staphylococcus aureus

A cross-study comparison reveals a significant potency difference: Bombinin H1 has a lethal concentration (LC) of 2.1 μM against Staphylococcus aureus Cowan 1, whereas Maximin H4, a homologous peptide from Bombina maxima, exhibits a Minimum Inhibitory Concentration (MIC) of 6 μg/mL (approximately 2.9 μM based on a molecular weight of 2073.61 g/mol) against Staphylococcus aureus ATCC2592 [1][2].

Antimicrobial Bombinin Maximin

Structural Basis for Divergent Activity: Absence of D-Amino Acid in Bombinin H1

Bombinin H1 is an all-L-isomer, whereas its analogs Bombinin H4, H3, and H5 contain a D-alloisoleucine residue at position 2 [1][2]. This single stereochemical difference is a key determinant of biological function, with the D-amino acid being associated with higher hemolytic activity and altered target specificity, as observed in structure-function studies of bombinin H isomers [3].

Structure-Activity Relationship D-amino acid Bombinin

Evidence-Based Application Scenarios for Bombinin H1 Procurement


Screening Programs Prioritizing High Potency Against Staphylococcus aureus

Given its lethal concentration of 2.1 μM against S. aureus Cowan 1 [1], Bombinin H1 is a prime candidate for research programs focused on developing novel anti-staphylococcal agents. Its superior potency compared to Bombinin H4 (3.3 μM) [2] and Maximin H4 (MIC ~2.9 μM) [3] makes it the preferred choice for high-throughput screening or lead optimization campaigns where maximizing potency and minimizing compound usage are paramount.

Studies Investigating the Role of Stereochemistry in Membrane-Active Peptide Function

Bombinin H1 serves as the essential all-L-isomer reference compound for any study investigating the impact of D-amino acid substitution on the biophysical properties and biological activity of bombinin H peptides [4][5]. Its procurement is mandatory for controlled experiments where the specific effects of D-alloisoleucine in Bombinin H4, H3, or H5 are being assessed against a stereochemically pure baseline.

Antimicrobial Peptide Research Targeting Gram-Negative Escherichia coli

With an LC of 3.8 μM against E. coli D21 [1], Bombinin H1 is a quantitatively validated tool compound for studying AMP mechanisms against this key Gram-negative pathogen. Its 21% higher potency relative to its D-isomer analog Bombinin H4 (LC 4.8 μM) [6] positions it as a more analytically sensitive reagent for assays measuring membrane permeabilization, kinetics of bacterial killing, or resistance development.

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